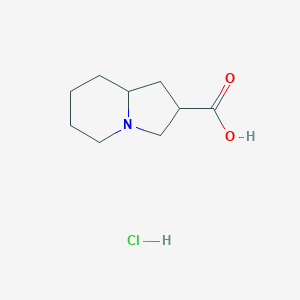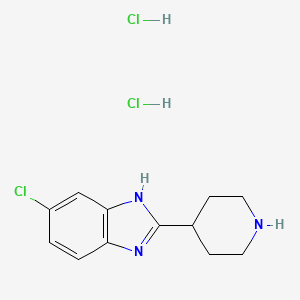
6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride
概要
説明
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C12H14ClN3.2HCl and a molecular weight of 308.63 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14ClN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用
Antibacterial Activities
A series of 2-piperidin-4-yl-benzimidazoles, including compounds similar to 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride, were synthesized and evaluated for their antibacterial activities. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, particularly enterococci, highlighting their potential as new antibacterial agents (He et al., 2003).
Anticancer Potential
In the search for pharmacologically active compounds among 2-Dialkylaminobenzimidazoles, certain derivatives, including 1[-2-(5-Methyl)benzimidazole]pyrrolidine and 1-{[2-(5-Methoxy)benzimidazole]-4-N-methyl}piperazine dihydrochloride, showed promising anticancer activities. These compounds were found to have greater antiaggregatory activity than acetylsalicylic acid and significant antagonistic activity against 5-HT2A, suggesting their potential in cancer treatment (Zhukovskaya et al., 2017).
Antifungal Activities
Benzimidazole derivatives, including those substituted with piperidine, have been synthesized and evaluated for antifungal activity. These compounds exhibited notable effectiveness against various Candida species, indicating their potential as antifungal agents (Göker et al., 1995).
Antineuroleptic Properties
Certain 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones substituted with benzimidazole demonstrated potent neuroleptic activities, comparable to those of haloperidol. This suggests that this compound and its derivatives could have applications in the treatment of neurological disorders (Sato et al., 1978).
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
作用機序
Target of Action
Similar compounds have been found to exhibit potent binding inhibition activity against certain receptors .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets and cause significant changes . The interaction usually involves binding to the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to exhibit various effects, such as inhibitory or enhancing effects on their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can influence the rate of reaction .
生化学分析
Biochemical Properties
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with proteases, kinases, or other regulatory proteins, altering their activity and influencing downstream biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, or hydrophobic interactions, depending on the specific biomolecule involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, it may influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to changes in its activity. In in vitro or in vivo studies, long-term exposure to the compound can result in sustained alterations in cellular processes, such as prolonged changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or cellular processes. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential toxicity of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It may influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, it can affect the overall metabolic balance within cells, impacting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall activity within the cell .
特性
IUPAC Name |
6-chloro-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXZXXHZJYMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



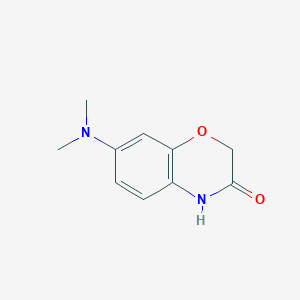
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)

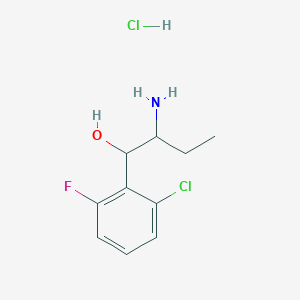

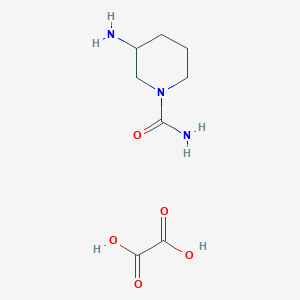

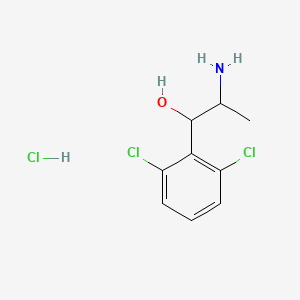
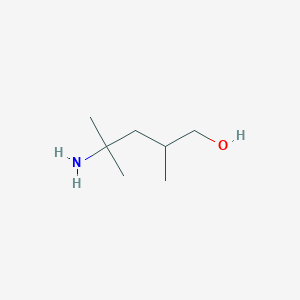
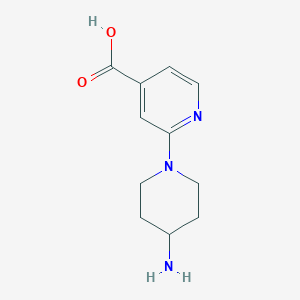
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
